
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a cyanoethylating agent. One common method is the nucleophilic substitution reaction where the hydroxyl group of a pyrrolidine derivative reacts with 2-cyanoethyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or chiral starting materials can ensure the production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyanoethyl group can act as a nucleophile or electrophile, participating in various chemical reactions. The hydroxyl group can form hydrogen bonds, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-cysteine: Similar in having a cyanoethyl group but differs in the presence of an acetylated cysteine moiety.
2-cyanoethyl thioglycosides: Contains a cyanoethyl group attached to a thioglycoside, used in glycosylation reactions.
Uniqueness
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. Its chirality adds another layer of complexity, making it valuable in asymmetric synthesis and chiral resolution studies .
Biological Activity
(S)-1-(2-cyanoethyl)-3-hydroxypyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a hydroxyl group and a cyanoethyl substituent. This unique structure contributes to its pharmacological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₇H₁₄N₂O |
Molecular Weight | 142.20 g/mol |
CAS Number | 680223-72-7 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures may modulate various biochemical pathways, particularly in the context of enzyme inhibition.
Target Enzymes
- Dipeptidyl Peptidase I (DPP1) : Studies have shown that pyrrolidine derivatives can act as inhibitors of DPP1, which is involved in the activation of pro-inflammatory mediators. The binding interactions between this compound and DPP1 can stabilize water networks within the enzyme's active site, enhancing inhibitory potency .
Biological Activities
Research has demonstrated various biological activities associated with this compound, including:
- Antiviral Activity : Similar compounds have exhibited significant antiviral properties, suggesting potential therapeutic applications against viral infections.
- Anti-inflammatory Effects : By inhibiting DPP1, this compound may reduce inflammation, which is critical in conditions like arthritis and other inflammatory diseases .
Study 1: Inhibition of DPP1
A series of studies focused on the structure-activity relationship (SAR) of pyrrolidine amino nitrile DPP1 inhibitors highlighted how modifications to the pyrrolidine ring influenced inhibitory potency. The presence of a hydroxyl group at the 3-position significantly enhanced binding affinity compared to unsubstituted analogs .
Study 2: Antiviral Mechanism
Research into compounds similar to this compound revealed their ability to disrupt viral replication processes. These findings suggest that the compound could serve as a scaffold for developing new antiviral agents targeting specific viral enzymes.
Properties
IUPAC Name |
3-[(3S)-3-hydroxypyrrolidin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-2,4-6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOXJBSAWSCZLL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.